

Pik-108: A Technical Guide to its Selectivity for p110 β over p110 δ

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Compound of Interest

Compound Name: *Pik-108*

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Introduction

Pik-108 is a well-characterized phosphoinositide 3-kinase (PI3K) inhibitor that has been instrumental in dissecting the roles of different Class I PI3K isoforms. This technical guide provides an in-depth analysis of the selectivity of **Pik-108**, with a specific focus on its differential activity towards the p110 β and p110 δ catalytic subunits. Understanding this selectivity is critical for its application as a research tool and for the development of next-generation isoform-specific PI3K inhibitors.

Data Presentation: Pik-108 Isoform Selectivity

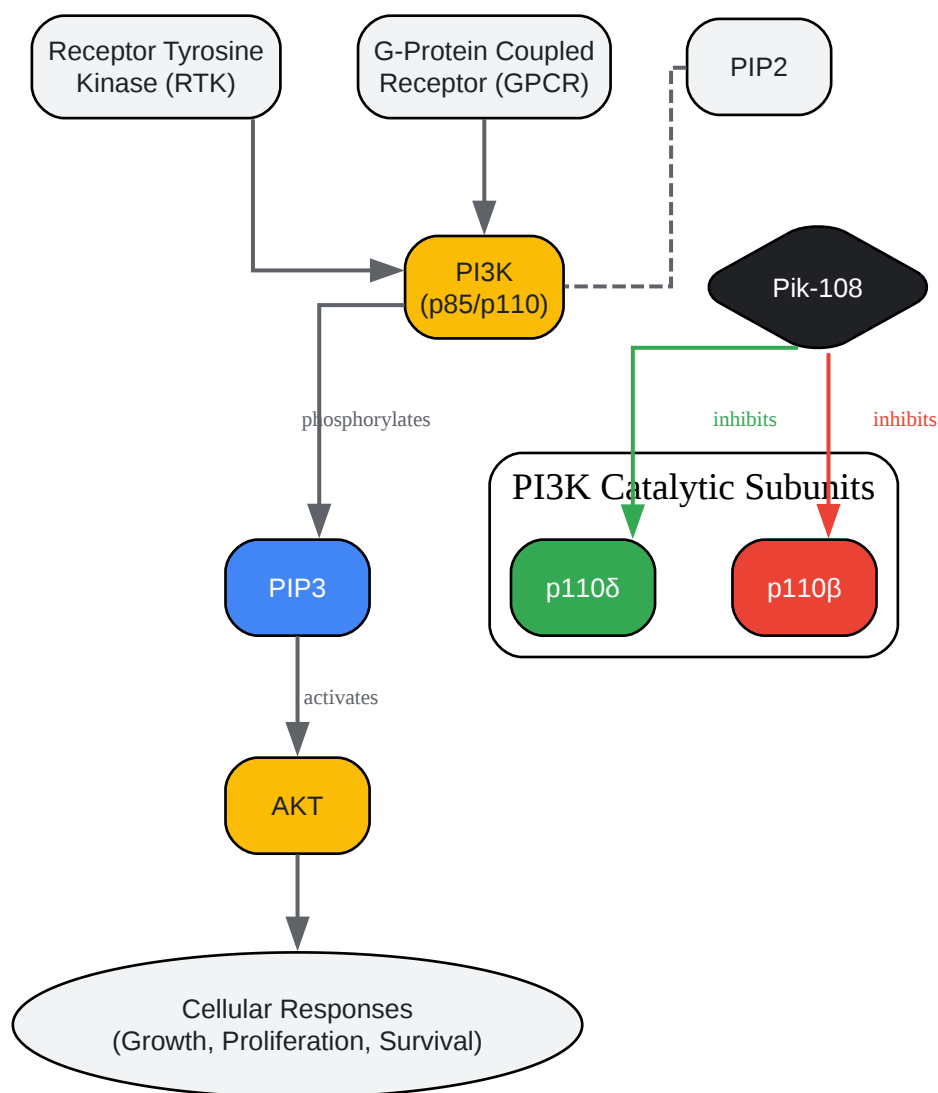
The inhibitory activity of **Pik-108** against various Class I PI3K isoforms has been quantified using biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency against p110 β and p110 δ .

PI3K Isoform	IC50 (nM)	Assay Type	Enzyme Source	Reference
p110 β	57	HTRF Assay	Recombinant human PI3K β expressed in baculovirus-infected Sf9 cells	[1]
p110 δ	658	HTRF Assay	Poly-His tagged human PI3K δ co-expressed with p85 α in baculovirus-infected Sf9 cells	[2]
p110 α	>10000	HTRF Assay	N-terminus poly-His tagged human PI3K α co-expressed with p85 α in baculovirus-infected Sf9 cells	[2]

Note: Lower IC50 values indicate greater potency.

PI3K Signaling Pathway

The diagram below illustrates the canonical Class I PI3K signaling pathway. Receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, leading to the regulation of diverse cellular processes including cell growth, proliferation, survival, and metabolism. Both p110 β and p110 δ are key components of this pathway, though their expression and specific downstream functions can vary between cell types. While p110 β is ubiquitously expressed, p110 δ is found predominantly in hematopoietic cells.[3]



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Caption: Simplified PI3K signaling pathway.

Experimental Protocols

The determination of **Pik-108**'s IC₅₀ values against p110β and p110δ was conducted using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust biochemical assay is widely used for inhibitor screening and characterization.

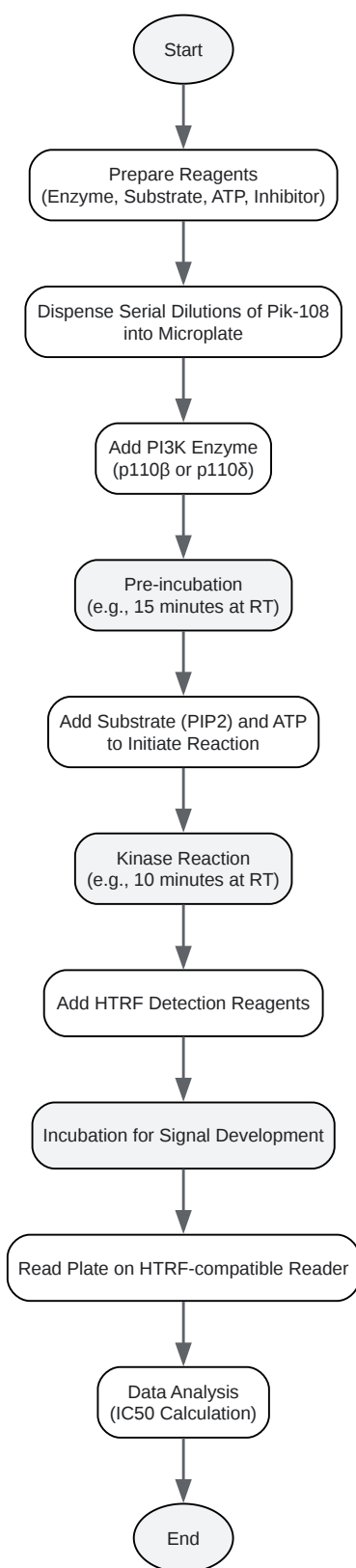
Biochemical HTRF Kinase Assay for p110β and p110δ Inhibition

1. Reagents and Materials:

- Enzymes: Recombinant human PI3K β (p110 β /p85 α) and PI3K δ (p110 δ /p85 α) expressed in a baculovirus/Sf9 insect cell system.[\[2\]](#)
- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
- Detection Reagents: HTRF detection reagents, including a europium cryptate-labeled anti-phospho-serine/threonine antibody and an XL665-labeled streptavidin.
- ATP: Adenosine triphosphate.
- Assay Buffer: Kinase buffer appropriate for PI3K activity (e.g., Tris-HCl, MgCl₂, DTT, BSA).
- **Pik-108**: Serial dilutions of **Pik-108** in DMSO.
- Microplates: Low-volume 384-well microplates.

2. Experimental Workflow:

The following diagram outlines the typical workflow for a biochemical kinase assay to determine inhibitor potency.



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Caption: Typical biochemical kinase assay workflow.

3. Assay Procedure:

- **Inhibitor Preparation:** A serial dilution of **Pik-108** is prepared in DMSO and then further diluted in assay buffer.
- **Enzyme and Inhibitor Pre-incubation:** The PI3K enzyme (either p110 β or p110 δ) is pre-incubated with the various concentrations of **Pik-108** for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.^[2]
- **Kinase Reaction Initiation:** The kinase reaction is initiated by the addition of a mixture of the lipid substrate (PIP2) and ATP.
- **Reaction Incubation:** The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at room temperature.^[2]
- **Detection:** The HTRF detection reagents are added to the wells to stop the reaction and initiate the detection signal.
- **Signal Measurement:** After an incubation period to allow for the development of the HTRF signal, the plate is read on a compatible microplate reader.
- **Data Analysis:** The HTRF signal is used to calculate the percentage of inhibition for each **Pik-108** concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

The quantitative data and experimental protocols presented in this guide demonstrate that **Pik-108** is a potent inhibitor of the p110 β isoform of PI3K, with approximately 11.5-fold greater selectivity for p110 β over p110 δ . This defined selectivity profile makes **Pik-108** a valuable pharmacological tool for investigating the specific roles of these two closely related lipid kinases in various cellular and physiological contexts. For drug development professionals, the methodologies outlined here provide a robust framework for the characterization of novel PI3K inhibitors.

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